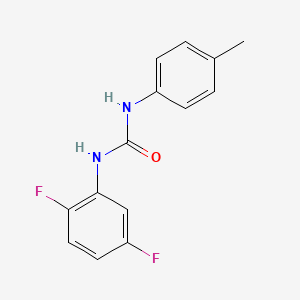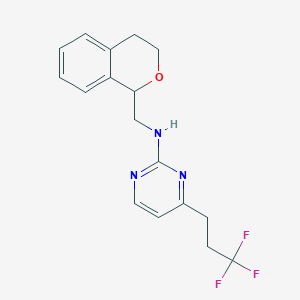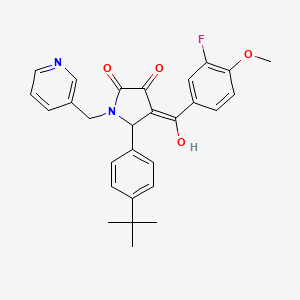![molecular formula C20H28N2O6 B5298260 1-{2-[2-(4-tert-butyl-2-methylphenoxy)ethoxy]ethyl}-1H-imidazole oxalate](/img/structure/B5298260.png)
1-{2-[2-(4-tert-butyl-2-methylphenoxy)ethoxy]ethyl}-1H-imidazole oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{2-[2-(4-tert-butyl-2-methylphenoxy)ethoxy]ethyl}-1H-imidazole oxalate, commonly known as TAK-659, is a small molecule inhibitor that selectively targets spleen tyrosine kinase (SYK). TAK-659 has been extensively studied for its potential use in the treatment of various autoimmune diseases and cancers.
作用机制
TAK-659 selectively targets 1-{2-[2-(4-tert-butyl-2-methylphenoxy)ethoxy]ethyl}-1H-imidazole oxalate, a non-receptor tyrosine kinase that plays a key role in B-cell receptor signaling. By inhibiting 1-{2-[2-(4-tert-butyl-2-methylphenoxy)ethoxy]ethyl}-1H-imidazole oxalate, TAK-659 blocks the activation of B-cells and prevents the production of autoantibodies that contribute to autoimmune diseases. In cancer cells, TAK-659 inhibits the proliferation and survival of tumor cells by disrupting signaling pathways that promote cell growth and survival.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a number of biochemical and physiological effects. In preclinical studies, TAK-659 has been shown to reduce inflammation and improve joint function in animal models of rheumatoid arthritis. TAK-659 has also been shown to reduce disease activity and improve survival in animal models of lupus and multiple sclerosis. In cancer cells, TAK-659 has been shown to induce cell cycle arrest and apoptosis, leading to the death of tumor cells.
实验室实验的优点和局限性
One of the major advantages of TAK-659 is its selectivity for 1-{2-[2-(4-tert-butyl-2-methylphenoxy)ethoxy]ethyl}-1H-imidazole oxalate, which reduces the risk of off-target effects. TAK-659 also has good oral bioavailability, which makes it suitable for use in animal models and clinical trials. However, one limitation of TAK-659 is its relatively short half-life, which may limit its efficacy in some applications.
未来方向
There are several future directions for the development of TAK-659. One area of focus is the optimization of the synthesis method to improve the yield and purity of the product. Another area of focus is the development of new formulations of TAK-659 that improve its pharmacokinetic properties and increase its half-life. In addition, there is interest in exploring the use of TAK-659 in combination with other drugs to enhance its efficacy and reduce the risk of drug resistance.
Conclusion:
In conclusion, TAK-659 is a small molecule inhibitor that selectively targets 1-{2-[2-(4-tert-butyl-2-methylphenoxy)ethoxy]ethyl}-1H-imidazole oxalate and has shown promising results in the treatment of various autoimmune diseases and cancers. TAK-659 has a well-characterized synthesis method, a clear mechanism of action, and a number of biochemical and physiological effects. While there are some limitations to its use, there are also several future directions for the development of TAK-659 that may lead to new treatments for these diseases.
合成方法
The synthesis method of TAK-659 involves several steps. The starting material is 4-tert-butyl-2-methylphenol, which is reacted with ethylene oxide to form 2-(4-tert-butyl-2-methylphenoxy)ethanol. The resulting product is then reacted with 1H-imidazole to form 1-{2-[2-(4-tert-butyl-2-methylphenoxy)ethoxy]ethyl}-1H-imidazole. Finally, the product is treated with oxalic acid to form the oxalate salt of TAK-659.
科学研究应用
TAK-659 has been extensively studied for its potential use in the treatment of various autoimmune diseases and cancers. In preclinical studies, TAK-659 has shown promising results in the treatment of rheumatoid arthritis, lupus, and multiple sclerosis. TAK-659 has also been shown to have anti-tumor activity in various cancer cell lines, including lymphoma, leukemia, and breast cancer.
属性
IUPAC Name |
1-[2-[2-(4-tert-butyl-2-methylphenoxy)ethoxy]ethyl]imidazole;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2.C2H2O4/c1-15-13-16(18(2,3)4)5-6-17(15)22-12-11-21-10-9-20-8-7-19-14-20;3-1(4)2(5)6/h5-8,13-14H,9-12H2,1-4H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDFAUSGFPLXNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)C)OCCOCCN2C=CN=C2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-[2-(4-Tert-butyl-2-methylphenoxy)ethoxy]ethyl]imidazole;oxalic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1,8-dioxa-4,11-diazaspiro[5.6]dodec-4-yl)-N-(2-ethylphenyl)-2-oxoacetamide](/img/structure/B5298181.png)
![1-[3-(4-methoxyphenyl)propanoyl]-2-(1-pyrrolidinylcarbonyl)piperazine](/img/structure/B5298191.png)
![2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide](/img/structure/B5298198.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-cyclopropylacetamide](/img/structure/B5298200.png)

![2-[5-[3-(1H-pyrazol-1-yl)benzoyl]-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl]ethanol](/img/structure/B5298223.png)
![4-chloro-N-isopropyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5298225.png)



![5-{[2-(4-methoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5298252.png)
![4-[4-(1H-imidazol-1-ylmethyl)piperidin-1-yl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5298263.png)
![1-methyl-N-(3-{[(3-pyridinylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B5298273.png)
![N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2-methylpropanamide](/img/structure/B5298274.png)